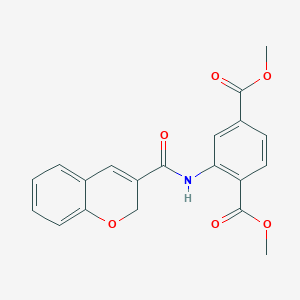
dimethyl 2-(2H-chromene-3-carboxamido)terephthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-(2H-chromene-3-carboxamido)terephthalate is a chemical compound with the molecular formula C20H17NO6 and a molecular weight of 367.35 g/mol This compound is known for its unique structure, which includes a chromene ring fused with a terephthalate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(2H-chromene-3-carboxamido)terephthalate typically involves the reaction of 2H-chromene-3-carboxylic acid with terephthalic acid dimethyl ester under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
化学反応の分析
Types of Reactions
Dimethyl 2-(2H-chromene-3-carboxamido)terephthalate undergoes various chemical reactions, including:
Oxidation: The chromene ring can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted esters, depending on the specific reagents and conditions used .
科学的研究の応用
Dimethyl 2-(2H-chromene-3-carboxamido)terephthalate has a wide range of applications in scientific research:
作用機序
The mechanism of action of dimethyl 2-(2H-chromene-3-carboxamido)terephthalate involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt the cell membrane integrity of fungi, leading to cell death . The compound may also interact with enzymes and proteins involved in key biological processes, thereby exerting its effects .
類似化合物との比較
Similar Compounds
- Dimethyl 2-(2H-chromene-3-carboxamido)terephthalate
- 2,2-Dimethyl-2H-chromene derivatives
- Terephthalate esters
Uniqueness
This compound stands out due to its unique combination of a chromene ring and a terephthalate moiety, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher antifungal efficacy and lower cytotoxicity, making it a promising candidate for various applications .
生物活性
Dimethyl 2-(2H-chromene-3-carboxamido)terephthalate is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is a derivative of chromone, a class of compounds known for their diverse biological activities. The structural formula can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{17}H_{16}N_{2}O_{5}
- Molecular Weight : 344.32 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and oxidative stress pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By inhibiting COX activity, it reduces the production of pro-inflammatory mediators such as prostaglandins.
- Antioxidant Activity : Studies suggest that this compound possesses significant antioxidant properties, which help in scavenging reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
Anti-inflammatory Effects
In preclinical studies, this compound demonstrated notable anti-inflammatory effects. For instance:
- Case Study : A study conducted on animal models exhibited a reduction in edema and inflammatory markers following administration of the compound. The results indicated a decrease in interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) levels, suggesting effective modulation of the inflammatory response.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens:
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Escherichia coli | Inhibition at MIC 32 µg/mL | |
| Staphylococcus aureus | Inhibition at MIC 16 µg/mL | |
| Candida albicans | Moderate inhibition |
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Cell Proliferation : In vitro assays demonstrated that the compound does not adversely affect the proliferation of mouse embryonic fibroblasts (MEF), indicating its potential safety for therapeutic use.
- Neuroprotective Effects : Another study found that derivatives of chromone exhibited neuroprotective effects against glutamate-induced neurotoxicity, suggesting that this compound may also have applications in neurodegenerative diseases.
特性
IUPAC Name |
dimethyl 2-(2H-chromene-3-carbonylamino)benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c1-25-19(23)13-7-8-15(20(24)26-2)16(10-13)21-18(22)14-9-12-5-3-4-6-17(12)27-11-14/h3-10H,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDIKAIAJVUGMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













